molecular formula C16H15NO3 B14136296 4-[2-(2-Methylphenyl)acetamido]benzoic acid CAS No. 1016719-29-1

4-[2-(2-Methylphenyl)acetamido]benzoic acid

Cat. No.: B14136296
CAS No.: 1016719-29-1
M. Wt: 269.29 g/mol
InChI Key: RBHZTDILYRPLHV-UHFFFAOYSA-N
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Description

4-[2-(2-Methylphenyl)acetamido]benzoic acid is an organic compound with the molecular formula C16H15NO3. It is a derivative of benzoic acid and features an acetamido group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methylphenyl)acetamido]benzoic acid typically involves the acylation of 2-methylphenylacetic acid with 4-aminobenzoic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methylphenyl)acetamido]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(2-Methylphenyl)acetamido]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[2-(2-Methylphenyl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzoic acid: Similar structure but lacks the 2-methylphenyl group.

    2-Acetylaminobenzoic acid: Similar structure but differs in the position of the acetamido group.

    N-Acetyl-p-aminobenzoic acid: Similar structure but lacks the 2-methylphenyl group.

Uniqueness

4-[2-(2-Methylphenyl)acetamido]benzoic acid is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1016719-29-1

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

4-[[2-(2-methylphenyl)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H15NO3/c1-11-4-2-3-5-13(11)10-15(18)17-14-8-6-12(7-9-14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)

InChI Key

RBHZTDILYRPLHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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